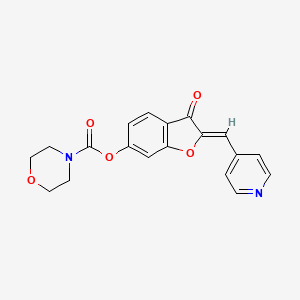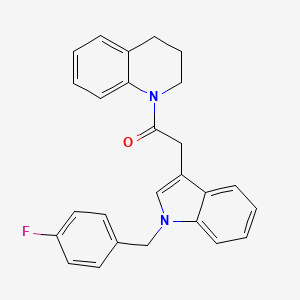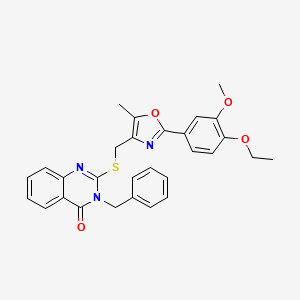![molecular formula C25H25N5O4 B2576488 3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896294-71-6](/img/no-structure.png)
3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
High-Performance Thin-Layer Chromatography for Drug Analysis
High-performance thin-layer chromatography (HPTLC) has been developed for the analysis of drugs like Linagliptin, showcasing the method's specificity and sensitivity in pharmaceutical analysis. This technique's application in stability-indicating assays demonstrates its potential in determining drug stability and degradation products, which is essential for quality control in pharmaceuticals (Rode & Tajne, 2021).
Biological Activities of Curcumin Derivatives
The biological properties of curcumin derivatives, such as Schiff base, hydrazone, and oxime derivatives, have been extensively studied. These compounds and their metal complexes exhibit potent biological activity, demonstrating the effectiveness of chemical modification in enhancing medicinal properties (Omidi & Kakanejadifard, 2020).
Unnatural Base Pairs in Synthetic Biology
Research on developing unnatural base pairs beyond standard Watson-Crick base pairs for synthetic biology highlights the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. This work opens new avenues for expanding the genetic alphabet and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).
PTP 1B Inhibitors Based on Thiazolidinedione Scaffold
The thiazolidinedione (TZD) scaffold is explored for its potential in designing inhibitors for Protein Tyrosine Phosphatase 1B (PTP 1B), a regulator of the insulin signaling pathway. This review summarizes the journey of TZDs as PTP 1B inhibitors, highlighting the structural modifications for optimizing potential inhibitors (Verma, Yadav, & Thareja, 2019).
Synthesis and Applications of Hydantoin Derivatives
Hydantoins are highlighted for their significant role in medicinal chemistry, demonstrating diverse biological and pharmacological activities. Their importance in drug discovery, along with synthetic strategies such as the Bucherer-Bergs reaction, showcases their versatility in creating therapeutic agents (Shaikh et al., 2023).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-ethoxyethylamine with 2-methoxyphenylacetonitrile to form 2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a base to form the final product.", "Starting Materials": [ "2-ethoxyethylamine", "2-methoxyphenylacetonitrile", "1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyethylamine with 2-methoxyphenylacetonitrile in the presence of a base to form 2-(2-methoxyphenyl)ethylamine.", "Step 2: Reaction of 2-(2-methoxyphenyl)ethylamine with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a base to form the final product." ] } | |
Numéro CAS |
896294-71-6 |
Formule moléculaire |
C25H25N5O4 |
Poids moléculaire |
459.506 |
Nom IUPAC |
2-(2-ethoxyethyl)-6-(2-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-4-34-15-14-28-23(31)21-22(27(2)25(28)32)26-24-29(21)16-19(17-10-6-5-7-11-17)30(24)18-12-8-9-13-20(18)33-3/h5-13,16H,4,14-15H2,1-3H3 |
Clé InChI |
FTHOSCXNWATVKQ-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)

![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2576413.png)

![2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2576419.png)
![3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2576422.png)
![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)


![3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2576426.png)
